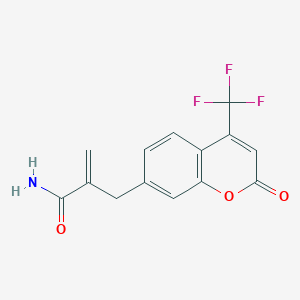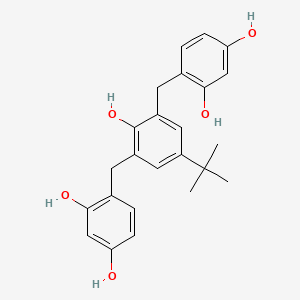
4,4'-((5-(tert-Butyl)-2-hydroxy-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-((5-(tert-Butyl)-2-hydroxy-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, hydroxy groups, and benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((5-(tert-Butyl)-2-hydroxy-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) typically involves multiple steps, starting with the preparation of the core phenylene structure. The tert-butyl group is introduced through alkylation reactions, while the hydroxy groups are added via hydroxylation reactions. The final product is obtained through a series of condensation reactions, where the benzene rings are linked to the central phenylene structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be efficient and cost-effective, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-((5-(tert-Butyl)-2-hydroxy-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-((5-(tert-Butyl)-2-hydroxy-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxy groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4,4’-((5-(tert-Butyl)-2-hydroxy-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) involves its interaction with various molecular targets and pathways. The hydroxy groups can donate hydrogen atoms, acting as antioxidants. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylbenzene: A simpler compound with a tert-butyl group attached to a benzene ring.
Hydroquinone: Contains two hydroxy groups on a benzene ring, similar to the hydroxy groups in the target compound.
Bisphenol A: Contains two phenol groups linked by a methylene bridge, similar to the structure of the target compound.
Uniqueness
4,4’-((5-(tert-Butyl)-2-hydroxy-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) is unique due to its combination of tert-butyl, hydroxy, and benzene groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C24H26O5 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
4-[[5-tert-butyl-3-[(2,4-dihydroxyphenyl)methyl]-2-hydroxyphenyl]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C24H26O5/c1-24(2,3)18-10-16(8-14-4-6-19(25)12-21(14)27)23(29)17(11-18)9-15-5-7-20(26)13-22(15)28/h4-7,10-13,25-29H,8-9H2,1-3H3 |
Clave InChI |
MJJHCPUDQIVVIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)CC2=C(C=C(C=C2)O)O)O)CC3=C(C=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12823895.png)
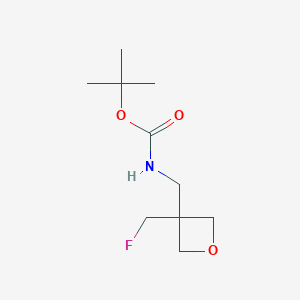
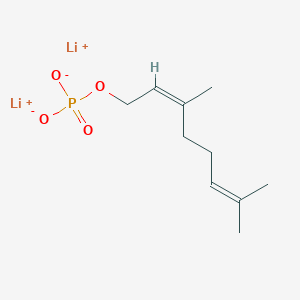
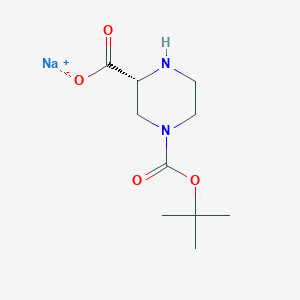
![2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12823920.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12823935.png)
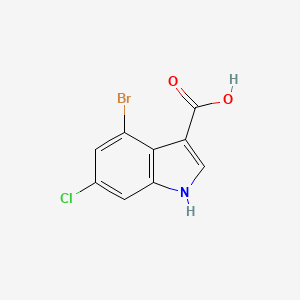
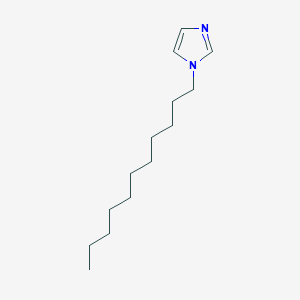
![11-Bromo-7H-benzo[c]carbazole](/img/structure/B12823950.png)
![5-Methoxy-2-methyl-7-(((1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl)benzo[d]oxazol-6-ol](/img/structure/B12823961.png)
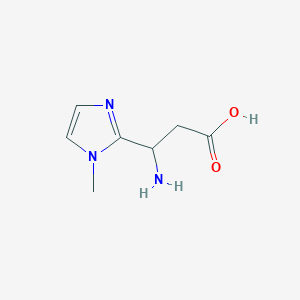
![5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12823969.png)

